N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, a pyridine ring, and a benzodioxole moiety, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3.ClH/c1-15-3-5-21-19(11-15)20(13-22(28-21)17-7-9-26-10-8-17)25(29)27-16(2)18-4-6-23-24(12-18)31-14-30-23;/h3-13,16H,14H2,1-2H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIFVUAAMDKZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC(C)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to attach the pyridine moiety to the quinoline core.
Incorporation of the Benzodioxole Moiety: This can be done through electrophilic aromatic substitution reactions, where the benzodioxole ring is introduced to the intermediate compound.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate with an appropriate amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another compound with a benzodioxole ring, used in different contexts.
Uniqueness
N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-methyl-2-pyridin-4-ylquinoline-4-carboxamide;hydrochloride is unique due to its combination of a quinoline core, pyridine ring, and benzodioxole moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
